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molecular formula C10H9NO B094697 8-Amino-2-naphthol CAS No. 118-46-7

8-Amino-2-naphthol

Cat. No. B094697
M. Wt: 159.18 g/mol
InChI Key: KVHHMYZBFBSVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530002

Procedure details

100 g (0.55 mol) of 8-aminonaphth-2-ol are poured into 125 ml (135.25 g or 1.325 mol) of acetic anhydride cooled in an ice bath, and the mixture is stirred under cold conditions for 1 h. The mixture obtained is poured into 375 ml of ice-water and stirred for several hours. The violet solid is collected by filtration, washed three times with 30 ml of diethyl ether and dried under reduced pressure. 108.8 g of a product melting point: 193°-195° C. are obtained which is used as it is in the following step.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
375 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([OH:12])[CH:8]=[CH:7]2.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[OH:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][CH:3]=[C:2]2[NH:1][C:13](=[O:15])[CH3:14])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)O
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
375 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred under cold conditions for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The mixture obtained
STIRRING
Type
STIRRING
Details
stirred for several hours
FILTRATION
Type
FILTRATION
Details
The violet solid is collected by filtration
WASH
Type
WASH
Details
washed three times with 30 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C2C=CC=C(C2=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 108.8 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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